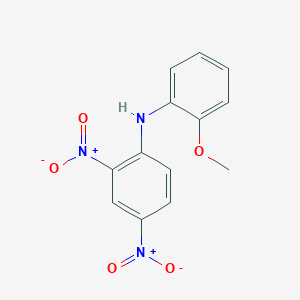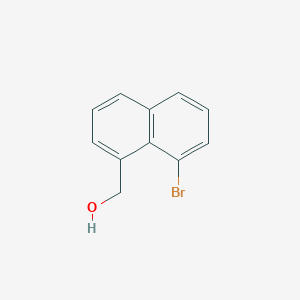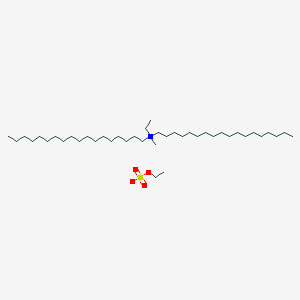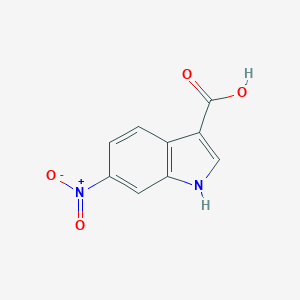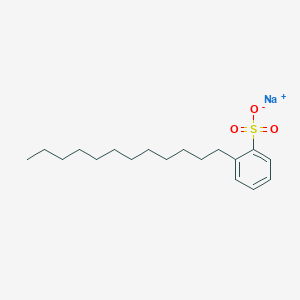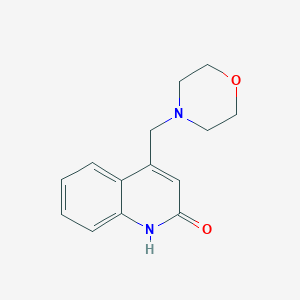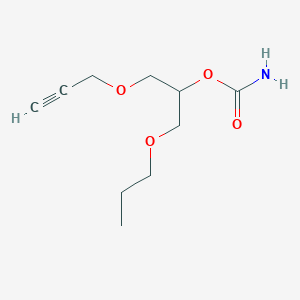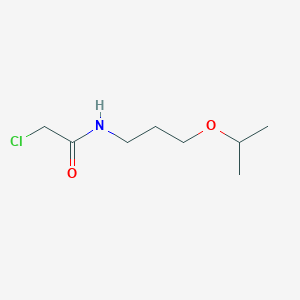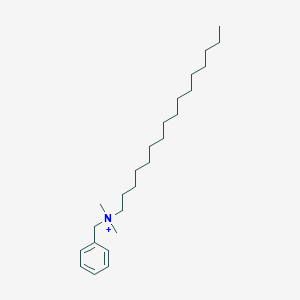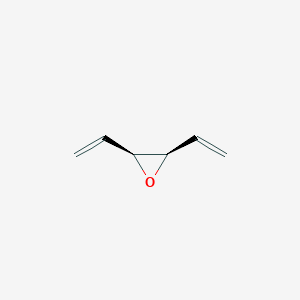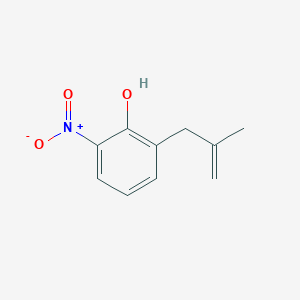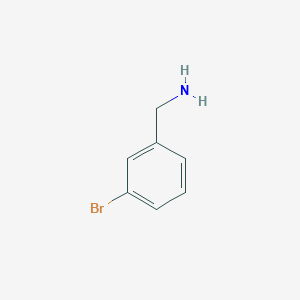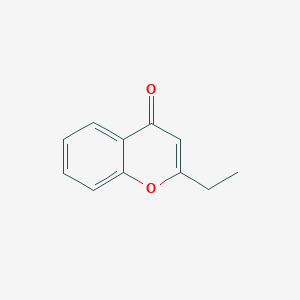
2-ethyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family It is characterized by a benzene ring fused to a dihydropyranone ring, with an ethyl group attached at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-4H-chromen-4-one typically involves the Pechmann condensation reaction. This method includes the reaction of substituted phenols with β-ketoesters in the presence of acid catalysts such as sulfuric acid or polyphosphoric acid. The reaction is carried out under reflux conditions, usually at temperatures ranging from 75°C to 80°C, for 1 to 1.5 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and cost-effectiveness. The isolation and purification processes involve crystallization and recrystallization techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-ethyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions yield dihydro derivatives.
Substitution: Electrophilic substitution reactions occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are performed using aluminum chloride as a catalyst.
Major Products Formed: The major products formed from these reactions include substituted chromones, dihydrochromenones, and various functionalized derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
2-ethyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound exhibits significant antimicrobial, antifungal, and antiviral activities, making it a valuable tool in biological studies.
Medicine: Due to its anticancer, anti-inflammatory, and antioxidant properties, this compound is explored for potential therapeutic applications.
Industry: It is used in the development of cosmetic formulations for skin and hair care, owing to its anti-inflammatory and wound-healing properties
Mechanism of Action
The mechanism of action of 2-ethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates the activity of cyclooxygenase enzymes.
Comparison with Similar Compounds
Chroman-4-one: Lacks the ethyl group at the second position but shares a similar structural framework.
Chromone: Differs by having a double bond between the second and third carbon atoms.
Flavanone: Contains a saturated pyran ring instead of the unsaturated chromenone structure.
Uniqueness: 2-ethyl-4H-chromen-4-one is unique due to the presence of the ethyl group, which enhances its lipophilicity and biological activity. This structural modification leads to improved pharmacokinetic properties and a broader spectrum of biological activities compared to its analogs .
Properties
CAS No. |
14736-30-2 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
2-ethylchromen-4-one |
InChI |
InChI=1S/C11H10O2/c1-2-8-7-10(12)9-5-3-4-6-11(9)13-8/h3-7H,2H2,1H3 |
InChI Key |
KTVKQTNGWVJHFL-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=O)C2=CC=CC=C2O1 |
Canonical SMILES |
CCC1=CC(=O)C2=CC=CC=C2O1 |
Synonyms |
2-ethyl-4H-1-Benzopyran-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


